molecular formula C10H7Cl2NO B3043933 6,8-Dichloro-2-methylquinolin-4-OL CAS No. 95541-31-4

6,8-Dichloro-2-methylquinolin-4-OL

Cat. No. B3043933
CAS RN: 95541-31-4
M. Wt: 228.07 g/mol
InChI Key: VNMHNSLATBRUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-2-methylquinolin-4-OL is a chemical compound with the molecular formula C10H7Cl2NO . It is used for research purposes and is not intended for medicinal, household, or other uses.


Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-2-methylquinolin-4-OL consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with chlorine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position .

Scientific Research Applications

Antioxidant Activity

Quinoline derivatives, including 6,8-Dichloro-2-methylquinolin-4-OL, have been found to exhibit pronounced antioxidant activity . This activity is determined by the rate of the reaction between OH radicals and quinoline derivatives . The antioxidant activity of these compounds can be compared with that of well-known antioxidants like vitamin C .

Fluorescence Probes

Quinoline derivatives can potentially be used as fluorescence probes . The quantum yields of these compounds are determined to reveal their potential application as fluorescence probes . The photophysical properties of these compounds, such as UV-Vis absorption and fluorescence maxima, and Stokes shift, are also studied .

Antimicrobial Properties

Quinoline derivatives have been found to exhibit antimicrobial properties . These compounds can be synthesized and studied for their pharmacological activity .

Anti-inflammatory Properties

Quinoline derivatives also show anti-inflammatory properties . These compounds can be used in drug design and synthesis of natural products .

Anti-cancer Properties

Quinoline derivatives have been found to have anti-cancer properties . These compounds can be synthesized and studied for their pharmacological activity .

Anticonvulsant Properties

Quinoline derivatives have been found to have anticonvulsant properties . These compounds can be synthesized and studied for their pharmacological activity .

Ligand for Aluminum Complexes

2-Methyl-8-quinolinol, a compound similar to 6,8-Dichloro-2-methylquinolin-4-OL, can be used as a ligand for preparing aluminum complexes . It’s possible that 6,8-Dichloro-2-methylquinolin-4-OL could have similar applications.

Nucleophilic Substitution Reactions

4-Chloro-8-methylquinolin-2 (1H)-one and its thione analogue, which are similar to 6,8-Dichloro-2-methylquinolin-4-OL, have been used in nucleophilic substitution reactions to get new 4-substituted 2-quinolinones and quinolinethiones . These include 4-sulfanyl, hydrazino, azido, and amino derivatives . It’s possible that 6,8-Dichloro-2-methylquinolin-4-OL could be used in similar reactions.

properties

IUPAC Name

6,8-dichloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHNSLATBRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2-methylquinolin-4-OL

CAS RN

95541-31-4
Record name 95541-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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